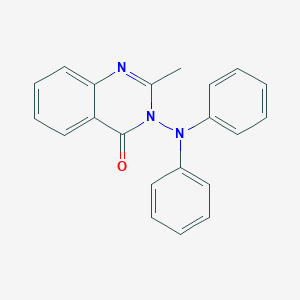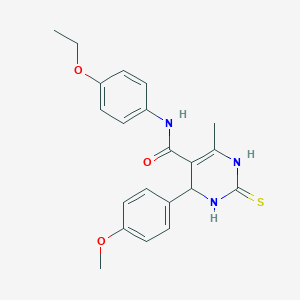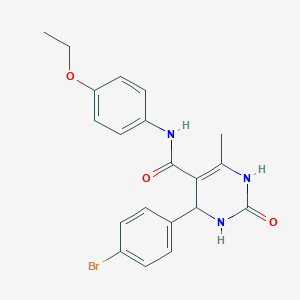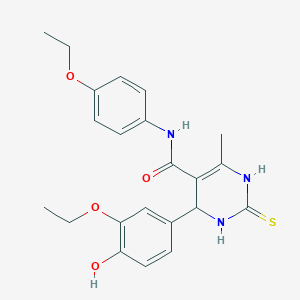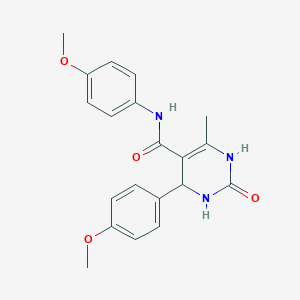![molecular formula C17H19NO3S2 B376312 ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 309286-80-4](/img/structure/B376312.png)
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C₁₇H₁₉NO₃S₂. This compound is known for its unique structure, which includes a thiophene ring substituted with ethyl, dimethyl, and phenylsulfanyl groups. It has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the ethyl, dimethyl, and phenylsulfanyl groups. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Acetylation and Amination: The final steps involve acetylation and amination to introduce the acetyl and amino groups, respectively. These reactions are typically carried out under controlled temperatures and with the use of reagents such as acetic anhydride and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, each of which has its own set of applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to cell signaling and gene expression, particularly in the context of its ability to inhibit nonsense-mediated mRNA decay.
Mecanismo De Acción
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it inhibits nonsense-mediated mRNA decay by stabilizing premature termination codon-mutated mRNA . This action enhances the stability of certain mRNA molecules, thereby influencing gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Ethyl 2-{[(phenylsulfanyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Methyl 4,5-dimethyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its ability to inhibit nonsense-mediated mRNA decay sets it apart from other similar compounds, making it a valuable tool in genetic and biochemical research.
Propiedades
Número CAS |
309286-80-4 |
|---|---|
Fórmula molecular |
C17H19NO3S2 |
Peso molecular |
349.5g/mol |
Nombre IUPAC |
ethyl 4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S2/c1-4-21-17(20)15-11(2)12(3)23-16(15)18-14(19)10-22-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Clave InChI |
RHGKMOQEQVQATP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B376232.png)
![5-[4-(Dimethylamino)benzylidene]-3-(1-naphthylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B376233.png)
![2-(1-Naphthyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B376234.png)
![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-1-naphthol](/img/structure/B376236.png)
